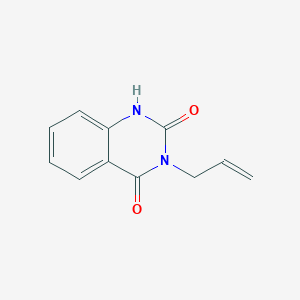
3-allylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Allylquinazoline-2,4(1H,3H)-dione is a synthetic compound that is widely used in various scientific experiments, including medicinal and pharmaceutical research. It has a molecular weight of 202.21 g/mol .
Synthesis Analysis
The synthesis of 3-allylquinazoline-2,4(1H,3H)-dione involves the alkylation of 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione and subsequent bromination of its 1-allyl derivative . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
The InChI code for 3-allylquinazoline-2,4(1H,3H)-dione is 1S/C11H10N2O2/c1-2-7-13-10 (14)8-5-3-4-6-9 (8)12-11 (13)15/h2-6H,1,7H2, (H,12,15) and the InChI key is AYSVFDMLKFSVNX-UHFFFAOYSA-N .Chemical Reactions Analysis
The substitution of quinazoline-2,4(1H,3H)-diones in R 1 and/or R 2 positions of the ring A resulted in being inactive against α-amylase inhibition. These suggest that saturated substituents in R 3 of the quinazoline-2,4(1H,3H)-diones could lead to obtain inhibitors against α-amylase .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
One-pot Synthesis and Luminescent Properties : 3-Allylquinazoline-2,4(1H,3H)-dione derivatives exhibit luminescent properties, synthesized through a one-pot reaction involving key intermediates like 3-nitro-N-(phenylsulphonyloxy)phthalimide. These compounds have potential applications in materials science due to their emission and excitation spectra (Farouk et al., 2011).
Copper(I)-Catalyzed Cycloaddition : Demonstrates the potential of 3-azidoquinoline-2,4(1H,3H)-diones in forming 1,4-disubstituted 1,2,3-triazoles through copper(I)-catalyzed cycloaddition, highlighting the compound's utility in heterocyclic chemistry and drug synthesis (Kafka et al., 2011).
Carbon Dioxide Utilization : A cesium carbonate-catalyzed synthesis approach using carbon dioxide to form quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, emphasizing green chemistry principles and the compound's role in synthesizing key pharmaceutical intermediates (Patil et al., 2008).
Biological and Pharmacological Investigations
- HIV-1 Reverse Transcriptase Inhibition : A study on 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, identifying compounds with sub to low micromolar concentrations effective against HIV-1 RNase H activity. This research suggests a potential application in antiretroviral therapy development (Gao et al., 2019).
Material Science and Luminescence
- X-Ray Analysis and Spectroscopic Characterization : The structure of 6-nitroquinazoline-2,4(1H,3H)-dione was elucidated, providing insights into the hydrogen bonding and molecular arrangement, crucial for understanding the compound's physical properties and applications in material science (Kesternich et al., 2013).
Eigenschaften
IUPAC Name |
3-prop-2-enyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVFDMLKFSVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345429 | |
| Record name | 3-allyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
10341-86-3 | |
| Record name | 3-allyl-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



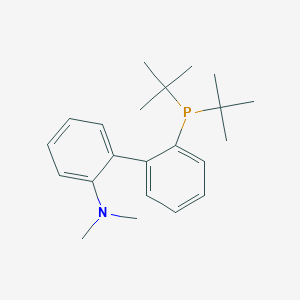
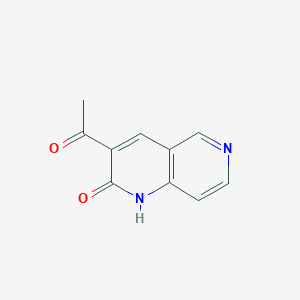
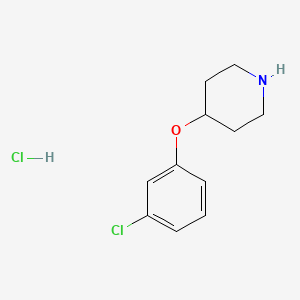
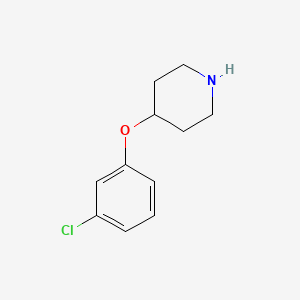

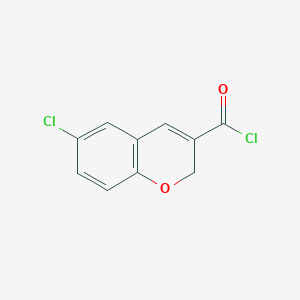
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
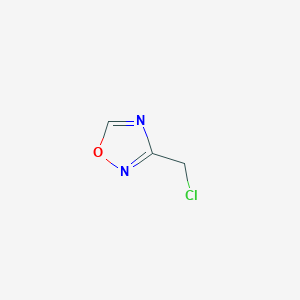
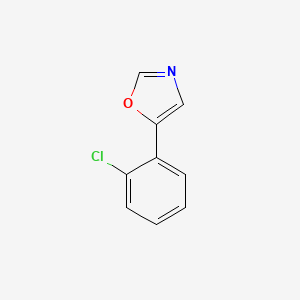
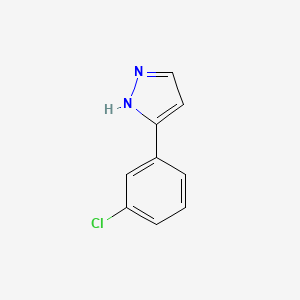
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)
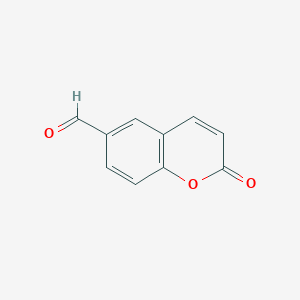
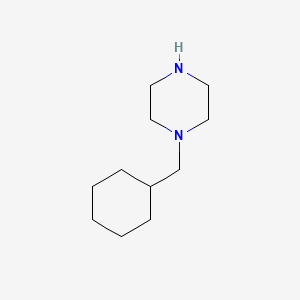
![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)